
4-chloro-N-(2-methylpropyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-methylpropyl)-2-nitrobenzamide is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of benzamide, featuring a chloro group, a nitro group, and an isobutyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methylpropyl)-2-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via chlorination, often using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated nitrobenzene with isobutylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(2-methylpropyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.
Major Products
Reduction: The major product is 4-chloro-N-(2-methylpropyl)-2-aminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-methylpropyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-methylpropyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and isobutyl groups contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-nitroaniline: Similar structure but lacks the isobutyl group.
4-chloro-2-methylbenzamide: Similar structure but lacks the nitro group.
4-chloro-N-(2-methylpropyl)aniline: Similar structure but lacks the nitro group.
Uniqueness
4-chloro-N-(2-methylpropyl)-2-nitrobenzamide is unique due to the presence of both the nitro and isobutyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
333346-54-6 |
|---|---|
Molekularformel |
C11H13ClN2O3 |
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
4-chloro-N-(2-methylpropyl)-2-nitrobenzamide |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(2)6-13-11(15)9-4-3-8(12)5-10(9)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
AOWIIBPNVAHYOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


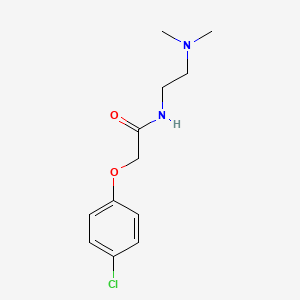
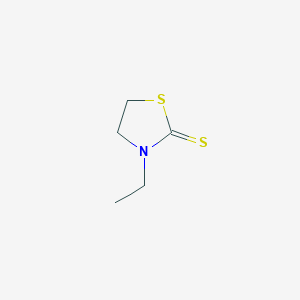
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)

![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
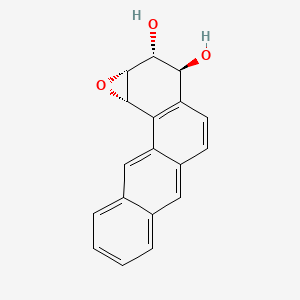
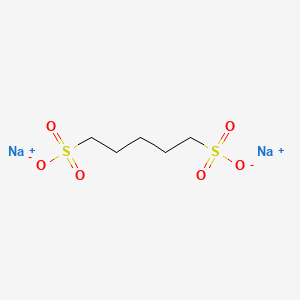
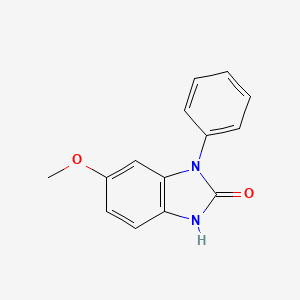
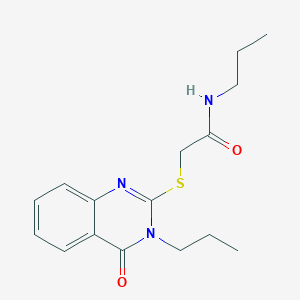
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
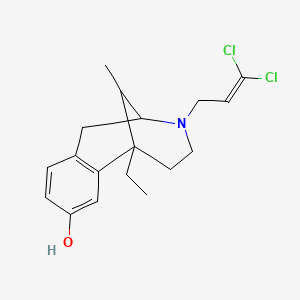

![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
